molecular formula C10H6F3NO3 B1602685 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 923259-70-5

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B1602685
CAS No.: 923259-70-5
M. Wt: 245.15 g/mol
InChI Key: FOJBKFGWDZMUCC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Experimental NMR data for this compound are not explicitly documented in the provided sources. However, based on structural analogs:

  • Proton NMR :
    • Aromatic protons : Split into multiplets due to coupling within the indole ring. The proton adjacent to the carboxylic acid (position 3) may show deshielding.
    • NH proton : Broad singlet in the range of 8–10 ppm, influenced by hydrogen bonding.
    • Trifluoromethoxy group : No proton signals, but neighboring aromatic protons may experience deshielding.

Infrared (IR) Absorption Band Interpretation

Predicted IR absorption bands include:

  • Carboxylic acid :
    • O–H stretch : Broad peak at 2500–3300 cm⁻¹.
    • C=O stretch : Strong peak near 1700 cm⁻¹.
  • Trifluoromethoxy group :
    • C–O–C stretch : Peaks in the 1250–1300 cm⁻¹ range.
    • C–F stretches : Multiple peaks between 1100–1300 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric data for this compound are limited. Predicted fragmentation pathways based on functional groups include:

  • Molecular ion : m/z 245.15 (C₁₀H₆F₃NO₃⁺).
  • Key fragments :
    • Loss of carboxylic acid: m/z 229 (C₁₀H₅F₃NO₂⁺).
    • Loss of trifluoromethoxy group: m/z 158 (C₈H₆NO₂⁺).
    • Rearrangement fragments involving the indole core.

Summary of Spectroscopic Techniques

Technique Key Observations Data Availability
NMR Proton assignments inferred from analogs Limited (no direct data)
IR Predicted O–H, C=O, C–O–C, and C–F stretches Theoretical only
Mass Spectrometry Predicted molecular ion and fragments Theoretical only

Structural Comparisons and Derivatives

While direct structural data for this compound are scarce, analogous compounds (e.g., 6-(trifluoromethyl)-1H-indole-5-carboxylic acid) highlight the impact of substituent positioning on reactivity and bioactivity. The presence of the trifluoromethoxy group enhances lipophilicity and electronic effects, potentially influencing interactions with biological targets.

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJBKFGWDZMUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585511
Record name 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923259-70-5
Record name 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
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Preparation Methods

Starting Materials and Intermediates

  • 6-Bromoindole-2-carboxylic acid is a common precursor due to the bromine atom’s role as a versatile leaving group enabling further substitution at the 6-position.
  • The carboxylic acid group at position 2 is either introduced early or retained from the starting indole derivative.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced primarily via nucleophilic substitution or copper-mediated trifluoromethoxylation reactions on the 6-bromo intermediate.

  • Copper-mediated trifluoromethoxylation : This method uses copper catalysts to replace the bromine atom at C6 with the trifluoromethoxy group, providing good regioselectivity and moderate to high yields.
  • Alternative methods include electrophilic trifluoromethoxylation reagents under controlled conditions to ensure selective substitution.

Esterification and Hydrolysis Steps

  • The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) during the trifluoromethoxylation to improve reaction compatibility.
  • After introduction of the trifluoromethoxy group, ester hydrolysis under acidic or basic conditions regenerates the free carboxylic acid.

Palladium-Catalyzed Coupling Reactions

  • Buchwald–Hartwig amination and Suzuki coupling are employed for introducing various substituents at the 6-position before trifluoromethoxylation.
  • Palladium acetate catalysis with appropriate ligands enables the efficient substitution of aryl halides with nucleophiles.

Representative Synthetic Route (Literature-Based)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Bromination of indole-2-carboxylic acid at C6 N-Bromo-succinimide (NBS), solvent (e.g., DMF), 0°C to room temp 75-85 Selective bromination at C6
2 Protection of carboxylic acid as ester Acid catalyst, alcohol (MeOH or EtOH), reflux 80-90 Esterification to methyl or ethyl ester
3 Copper-mediated trifluoromethoxylation CuI, trifluoromethoxylation reagent (e.g., AgOCF3), base, elevated temp 50-65 Substitution of bromine with -OCF3
4 Ester hydrolysis Aqueous base (NaOH) or acid (HCl), reflux 85-95 Regeneration of free carboxylic acid
5 Purification Column chromatography, recrystallization - Ensures high purity

Reaction Conditions and Optimization

  • Temperature control is critical, especially during bromination and trifluoromethoxylation, to avoid side reactions.
  • Use of dry, inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis or oxidation of sensitive intermediates.
  • Reaction monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy ensures optimal conversion and minimal byproducts.

Analytical Characterization

Research Findings and Yields Summary

Methodology Yield Range Advantages Limitations
NBS Bromination + Cu-mediated trifluoromethoxylation 50-65% (final step) High regioselectivity, moderate yields Requires expensive reagents, sensitive to moisture
Direct electrophilic trifluoromethoxylation 40-55% Fewer steps Lower selectivity, harsher conditions
Ester protection/hydrolysis strategy 80-95% (protection/hydrolysis steps) Protects acid, improves reaction compatibility Additional steps increase overall synthesis time

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors. For instance, it may inhibit voltage-dependent sodium channels or interact with neurotransmitter receptors, thereby modulating neuronal activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties/Activities
6-Methoxy-1H-indole-2-carboxylic acid -OCH₃ (6) C₁₀H₉NO₃ 191.18 16732-73-3 Antifungal activity; optimized via response surface methodology
5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid -OCF₃ (5) C₁₀H₆F₃NO₃ 245.15 175203-84-6 Structural isomer; commercial purity 97%
6-Chloro-1H-indole-2-carboxylic acid -Cl (6) C₉H₆ClNO₂ 195.61 16732-75-5 Smaller substituent; higher electronegativity
6-Fluoro-1H-indole-2-carboxylic acid -F (6) C₉H₆FNO₂ 179.15 N/A Enhanced electronic effects; limited steric bulk
7-(Trifluoromethoxy)-1H-indole-2-carboxylic acid -OCF₃ (7) C₁₀H₆F₃NO₃ 245.16 796870-20-7 Positional isomer; potential binding affinity differences
6-[(Trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid -SCF₃ (6) C₁₀H₆F₃NO₂S 261.22 923800-95-7 Discontinued; altered lipophilicity

Substituent Effects on Physicochemical Properties

  • Trifluoromethoxy (-OCF₃) vs. However, the methoxy analog demonstrates confirmed antifungal activity in microbial assays, suggesting that trifluoromethoxy substitution may require optimization for similar efficacy .
  • Halogen (Cl, F) vs. Trifluoromethoxy:
    Chlorine and fluorine are smaller substituents with higher electronegativity but lower steric bulk. This may improve target binding in sterically constrained environments but reduce metabolic stability compared to -OCF₃ .

Positional Isomerism

  • 5- vs. 6- vs. 7-Substitution: Shifting the -OCF₃ group from the 6- to 5- or 7-position alters the indole ring’s electron density distribution. For example, the 7-substituted isomer (CAS: 796870-20-7) may exhibit distinct dipole moments, affecting interactions with biological targets like enzymes or receptors .

Biological Activity

6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (TFMICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C₁₀H₆F₃NO₃ and a molecular weight of 245.15 g/mol, TFMICA features a trifluoromethoxy group that enhances its electronic properties, making it a candidate for various pharmaceutical applications.

Chemical Structure

The structural characteristics of TFMICA are pivotal to its biological activity. The trifluoromethoxy group at the sixth position of the indole ring is believed to influence its interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Biological Activities

TFMICA exhibits a range of biological activities, which can be summarized as follows:

  • Antiviral Activity : Recent studies indicate that derivatives of indole-2-carboxylic acid, including TFMICA, have shown promise as inhibitors of HIV-1 integrase. For instance, structural optimizations have led to compounds with IC50 values as low as 0.13 μM, demonstrating potent inhibitory effects on the strand transfer process crucial for viral replication .
  • Antifungal Properties : TFMICA is also recognized for its antifungal potential. It has been noted that similar indole derivatives exhibit antifungal activity, suggesting that TFMICA could be explored further in this domain .

The mechanisms underlying the biological activities of TFMICA are still under investigation. However, studies have shown that the binding conformation of indole derivatives allows for effective chelation with metal ions within active sites of enzymes like integrase. This interaction is critical for inhibiting the enzyme's function and impeding viral replication .

Table 1: Summary of Biological Activities and IC50 Values

Compound NameActivityIC50 (μM)Reference
TFMICAHIV-1 Integrase Inhibition0.13
TFMICA Derivative AHIV-1 Integrase Inhibition1.05
TFMICA Derivative BAntifungal ActivityN/A

Case Study: HIV-1 Integrase Inhibition

In a detailed study focusing on the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, it was found that modifications at various positions on the indole core significantly impacted inhibitory activity. The introduction of halogenated groups at specific positions enhanced interaction with integrase, leading to improved IC50 values compared to unmodified compounds .

Structural Optimization

Further research revealed that extending branches on the indole core improved interactions with hydrophobic cavities near the active site of integrase, enhancing inhibitory effects significantly. For example, derivatives designed with long-chain substituents showed up to a 6.5-fold increase in activity compared to their parent compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Reactant of Route 2
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

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